molecular formula C11H15NO4 B071618 Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate CAS No. 184921-34-4

Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B071618
CAS No.: 184921-34-4
M. Wt: 225.24 g/mol
InChI Key: HQRMUXGEYOQXPB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrrole-3-carboxylate with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the pyrrole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate is unique due to its pyrrole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with specialized functions .

Properties

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-15-10(13)5-8-6-12-7-9(8)11(14)16-4-2/h6-7,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRMUXGEYOQXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CNC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442459
Record name ETHYL 4-(2-ETHOXY-2-OXOETHYL)-1H-PYRROLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184921-34-4
Record name ETHYL 4-(2-ETHOXY-2-OXOETHYL)-1H-PYRROLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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